(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a heterocyclic molecule featuring a thiazole core substituted with a benzodioxol group at the 4-position and a 4-ethoxyphenyl carbohydrazonoyl cyanide moiety at the 2-position. Its structural complexity arises from the interplay of aromatic systems (benzodioxol, phenyl) and electron-withdrawing groups (cyanide, carbohydrazonoyl), which influence its physicochemical and biological properties.
Key structural insights derive from crystallographic studies on analogous benzodioxol-containing compounds. For example, 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits a planar benzodioxol ring and distinct dihedral angles between aromatic systems, stabilized by N–H⋯N hydrogen bonds and C–H⋯π interactions .
Properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-25-15-6-4-14(5-7-15)23-24-16(10-21)20-22-17(11-28-20)13-3-8-18-19(9-13)27-12-26-18/h3-9,11,23H,2,12H2,1H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJWKPCAZHXMB-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carbohydrazonoyl Cyanide Group Addition: This step involves the reaction of the thiazole derivative with hydrazine and subsequent reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The carbohydrazonoyl cyanide group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of Thiazole Derivatives
Key Observations :
- Substituent Effects : Replacement of the 4-ethoxyphenyl group with a trifluoromethylphenyl moiety (as in the second compound) increases molecular weight and introduces strong electron-withdrawing properties, likely enhancing lipophilicity and metabolic resistance .
- Positional Isomerism : The 4-ethoxyphenyl vs. 2-ethylphenyl substitution (first vs. third compound) may alter steric hindrance and π-π stacking efficiency, impacting binding affinity in biological targets.
Benzodioxol-Containing Heterocycles
Table 2: Comparison with Benzodioxol Derivatives
Key Observations :
- Bioactivity Potential: The pyrazole derivative’s hydrogen-bonded supramolecular chains (N–H⋯N) correlate with enhanced crystallinity and stability, a trait that may extend to the target compound .
- Synthetic Challenges : Ureido-pyrrolidine derivatives (e.g., compound in ) exhibit moderate purity (77%), suggesting that introducing bulky groups (e.g., ethoxyphenyl) into rigid frameworks may complicate synthesis.
Triazole and Benzoxazole Analogues
Table 3: Spectral and Analytical Data for Triazole-Thiones
Key Observations :
- Electron-Deficient Cores: Benzoxazol-triazole-thiones exhibit strong C=N stretching (~1630 cm⁻¹) comparable to the target compound’s thiazole-carbohydrazonoyl cyanide system, implying similar resonance stabilization .
Biological Activity
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
- Thiazole Ring Synthesis : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Carbohydrazonoyl Cyanide Group Addition : This step involves the reaction of the thiazole derivative with hydrazine, followed by a reaction with cyanogen bromide.
The resulting compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to interact with active sites of various enzymes, potentially inhibiting their activity. The carbohydrazonoyl cyanide group can form covalent bonds with nucleophilic residues in proteins, modulating biological pathways and leading to therapeutic effects.
Antioxidant Activity
Research has indicated that compounds containing benzodioxole and thiazole structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and reducing the risk of various diseases.
Acetylcholinesterase Inhibition
A related study highlighted that compounds with similar structural features display promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s. For instance, compounds derived from 4-hydroxycoumarin coupled with thiazole showed strong AChE inhibition, suggesting that this compound may also possess similar properties .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibition of AChE activity. For example, a related compound showed an IC50 value of 2.7 µM against AChE .
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate binding interactions between these compounds and AChE. The results indicate strong binding affinities due to favorable interactions at the enzyme's active site .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. A general protocol includes dissolving intermediates (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with substituted benzaldehyde derivatives for 4–6 hours . Optimization strategies include:
- Solvent choice : Ethanol or DMF for better solubility.
- Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) improves reaction kinetics .
- Purification : Chromatography (e.g., silica gel) or recrystallization enhances purity (>98%) .
- Industrial scaling : Continuous flow reactors reduce reaction time and improve yield consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- IR Spectroscopy : Prioritize C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches to confirm the hydrazonoyl cyanide moiety .
- ¹H/¹³C NMR : Key signals include thiazole-H (δ 7.2–8.5 ppm), aromatic protons (δ 6.5–7.8 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. How do substituent variations on the phenyl rings influence reactivity in nucleophilic addition reactions?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings enhance electrophilicity at the cyanide carbon, facilitating nucleophilic attacks. For example:
- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy under controlled pH and temperature .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) tracks bond reorganization during thiourea or hydrazine addition .
Q. What strategies resolve contradictions in biological activity data among structurally analogous thiazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs with systematic substituent changes (e.g., -Cl vs. -OCH₃) .
- Purity Control : HPLC (≥98% purity) eliminates confounding effects from impurities .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls .
Q. How can computational methods predict this compound’s behavior in complex reaction environments?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to predict transition states for nucleophilic additions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to guide solvent selection .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .
Example Workflow:
Geometry Optimization → 2. Transition-State Modeling → 3. Solvent Shell Analysis → 4. Free Energy Calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
